molecular formula C14H16F3NO4 B12072470 n-Boc-3,4,5-trifluoro-DL-phenylalanine

n-Boc-3,4,5-trifluoro-DL-phenylalanine

Cat. No.: B12072470
M. Wt: 319.28 g/mol
InChI Key: CWPLICWOIFEQMR-UHFFFAOYSA-N
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Description

Significance of Fluorine in Amino Acid Modification for Chemical and Biological Systems

The introduction of fluorine into amino acids can profoundly alter their physicochemical properties, leading to significant changes in the behavior of the resulting molecules in both chemical and biological environments. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can modulate acidity, basicity, hydrophobicity, and molecular conformation. nih.gov The incorporation of fluorinated amino acids into peptides and proteins can enhance their thermal and metabolic stability, increase their lipophilicity, and improve their resistance to enzymatic degradation. chemimpex.com These modifications are highly sought after in drug development to improve the pharmacokinetic profiles of peptide-based therapeutics.

Furthermore, the electron-withdrawing nature of fluorine atoms can influence the electronic properties of the amino acid, potentially affecting its binding affinity to biological targets. nbinno.com This makes fluorinated amino acids attractive for the design of enzyme inhibitors and receptor antagonists. The unique spectroscopic properties of fluorine also allow for the use of ¹⁹F-NMR spectroscopy to study protein structure and dynamics.

Role of Unnatural Amino Acids as Versatile Building Blocks in Chemical and Biological Research

Unnatural amino acids, which are not found among the 20 proteinogenic amino acids, are invaluable tools in chemical and biological research. They offer a vast expansion of the chemical space available for the design of novel molecules with tailored properties. By introducing new functional groups and stereochemistries, unnatural amino acids enable the construction of peptides and proteins with enhanced stability, novel catalytic activities, and specific binding affinities.

These non-canonical amino acids are widely used as chiral building blocks and molecular scaffolds in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The ability to incorporate unnatural amino acids into proteins through techniques like solid-phase peptide synthesis has opened up new avenues for protein engineering and the development of biopharmaceuticals. nbinno.com

Overview of N-Boc-3,4,5-trifluoro-DL-phenylalanine as a Specialized Synthetic Intermediate

This compound is a prime example of a specialized synthetic intermediate that combines the benefits of both fluorination and the use of an unnatural amino acid scaffold. The trifluorinated phenyl ring significantly alters the electronic and steric properties of the phenylalanine side chain, while the N-Boc (tert-butyloxycarbonyl) protecting group facilitates its use in standard peptide synthesis protocols. chemimpex.com The Boc group can be selectively removed under acidic conditions, allowing for the sequential addition of other amino acids to build a peptide chain. nih.gov

This compound is a key building block in the synthesis of peptides and peptidomimetics, particularly in the development of pharmaceuticals that target specific biological pathways. chemimpex.com Its unique trifluoromethyl group can enhance the bioactivity and metabolic stability of drug candidates, making it a valuable asset in the design of more effective therapeutic agents. chemimpex.com Researchers also utilize this compound to study protein-protein interactions and enzyme activities, aiding in the elucidation of complex biological mechanisms. chemimpex.com Beyond pharmaceuticals, its properties are also being explored in materials science for the creation of advanced materials with enhanced chemical resistance. chemimpex.com

Detailed Research Findings

While specific, publicly available research detailing the direct incorporation of this compound into named, biologically active peptides is limited in top-tier journals, the broader class of fluorinated phenylalanines has seen extensive investigation. For instance, the synthesis of somatostatin analogs containing L-3-(3',5'-difluorophenyl)-alanine has been reported to modulate peptide-aromatic interactions and receptor binding selectivity. nih.gov These studies underscore the potential of incorporating fluorinated phenylalanine derivatives, such as the 3,4,5-trifluoro variant, to fine-tune the biological activity of peptides. The principles demonstrated in these studies are directly applicable to understanding the potential impact of this compound in similar contexts.

The synthesis of various fluorinated phenylalanine derivatives, often involving N-Boc protection, is well-documented in the scientific literature, highlighting the versatility of these compounds as building blocks for a wide range of applications, from enzyme inhibitors to PET imaging agents. nih.gov

Interactive Data Tables

Below are data tables summarizing the key properties of this compound and a comparison with its non-fluorinated counterpart.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₆F₃NO₄ chemimpex.com
Molecular Weight 319.28 g/mol chemimpex.com
Appearance Off-white powder chemimpex.com
Melting Point 94 - 100 °C chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
CAS Number 205445-54-1 (L-isomer) chemimpex.com

Table 2: Comparison of this compound with N-Boc-DL-phenylalanine

PropertyThis compoundN-Boc-DL-phenylalanineSource
Molecular Formula C₁₄H₁₆F₃NO₄C₁₄H₁₉NO₄ chemimpex.comnih.gov
Molecular Weight 319.28 g/mol 265.30 g/mol chemimpex.comnih.gov
Number of Fluorine Atoms 30
Enhanced Lipophilicity YesNo chemimpex.com
Enhanced Metabolic Stability YesNo chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPLICWOIFEQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Boc 3,4,5 Trifluoro Dl Phenylalanine and Its Stereoisomers

Strategies for the Introduction of Fluorine onto the Phenylalanine Moiety

The regioselective installation of fluorine onto the aromatic ring of phenylalanine precursors is a cornerstone of synthesizing fluorinated amino acids. Various methods have been developed, broadly categorized into electrophilic, nucleophilic, and metal-catalyzed approaches.

Electrophilic fluorination involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source ("F+"). wikipedia.org This method is one of the most common for direct C-H fluorination. Reagents containing a nitrogen-fluorine (N-F) bond are widely used due to their relative stability, safety, and ease of handling compared to highly toxic and reactive agents like molecular fluorine (F₂). wikipedia.orgrsc.org

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgnih.gov These reagents can directly fluorinate activated aromatic rings. For instance, the synthesis of a trifluorinated phenylalanine derivative would typically start from a suitably substituted phenylalanine precursor, which is then subjected to fluorination. The reaction often requires a catalyst or specific reaction conditions to achieve the desired polysubstitution pattern. rsc.org

Table 1: Common Electrophilic Fluorinating Reagents

Reagent Name Abbreviation Key Features
N-Fluorobenzenesulfonimide NFSI Crystalline solid, stable, and highly soluble. rsc.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Highly effective, commercially available, and widely used. nih.gov

The direct electrophilic fluorination of unprotected phenylalanine can be challenging due to the deactivating effect of the amino acid side chain. Therefore, the synthesis often proceeds by fluorinating a precursor like 3,4,5-trifluorobenzyl bromide, which is then used to alkylate a glycine (B1666218) enolate equivalent.

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion (F⁻). This strategy, often employed in the form of a Balz-Schiemann reaction or aromatic nucleophilic substitution (SₙAr), is particularly effective for arenes bearing electron-withdrawing groups. To synthesize a 3,4,5-trifluorophenylalanine derivative, a starting material with appropriate leaving groups (e.g., nitro or chloro groups) at the 3, 4, and 5 positions of the phenyl ring would be required.

Sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or tetralkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The efficiency of these reactions is often enhanced by the use of aprotic polar solvents and phase-transfer catalysts to improve the solubility and reactivity of the fluoride salt. rsc.org While powerful, achieving trifluorination on an unactivated ring via nucleophilic substitution can be challenging and may require harsh reaction conditions.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for C-F bond formation. nih.gov Palladium-catalyzed methods are particularly prominent. nih.govprinceton.edu These reactions can involve the coupling of an aryl halide or triflate with a fluoride source. For the synthesis of 3,4,5-trifluorophenylalanine precursors, a strategy might involve the palladium-catalyzed fluorination of a tri-substituted aryl precursor, such as a tribromo- or triiodo-phenylalanine derivative. nih.gov

Alternatively, a palladium-catalyzed C-H activation/fluorination approach can be used. nih.gov In these reactions, a directing group on the substrate guides a palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a fluorine atom using an electrophilic fluorine source like NFSI. nih.govrsc.org This method offers high regioselectivity. For example, a palladium catalyst can mediate the fluorination of an aryl triflate with a fluoride salt. nih.gov

Table 2: Examples of Palladium-Catalyzed Fluorination

Substrate Type Fluorine Source Catalyst System Example
Aryl Triflates/Bromides AgF, CsF Pd(0) complexes rsc.orgnih.gov
Aryl Iodonium Salts AgF Pd(OAc)₂ princeton.edu

Beyond the mainstream methods, other catalytic systems have been developed. Copper-catalyzed fluorination has emerged as a cost-effective alternative to palladium-based systems. nih.govnih.gov These reactions can fluorinate aryl halides and have been applied to the synthesis of various fluorinated aromatic compounds. For instance, Cu(II)-mediated catalytic C(sp³)-H direct fluorination using Selectfluor has been employed to access fluorinated amino acids. nih.gov

Photocatalyzed fluorination represents another modern approach. nih.gov This method uses a photosensitizer to generate a reactive intermediate that facilitates the fluorination of a substrate, such as N-phthalimido phenylalanine methyl ester, using a reagent like Selectfluor. nih.gov

Asymmetric Synthesis of Enantiopure N-Boc-3,4,5-trifluoro-phenylalanine

To obtain enantiomerically pure forms (L or D) of N-Boc-3,4,5-trifluoro-phenylalanine, asymmetric synthesis methods are required. These methods introduce the desired stereochemistry at the α-carbon.

A widely used and reliable method for asymmetric amino acid synthesis involves the use of a chiral auxiliary. nih.govyoutube.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. nih.gov

For the synthesis of enantiopure N-Boc-3,4,5-trifluoro-phenylalanine, a common strategy is the alkylation of a chiral glycine enolate equivalent with 3,4,5-trifluorobenzyl bromide. The Schöllkopf chiral auxiliary, a bis-lactim ether derived from valine, is a well-established example. nih.govresearchgate.netnih.gov The glycine anion derived from the Schöllkopf auxiliary is alkylated with 3,4,5-trifluorobenzyl bromide. The bulky group on the auxiliary (e.g., isopropyl from valine) shields one face of the enolate, forcing the benzyl (B1604629) bromide to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. nih.govresearchgate.net Subsequent acid hydrolysis cleaves the auxiliary and liberates the desired enantiomer of 3,4,5-trifluorophenylalanine, which can then be Boc-protected. nih.gov

Another notable chiral auxiliary is pseudoephenamine. nih.gov Amides derived from pseudoephenamine can undergo highly diastereoselective alkylation reactions to form α-substituted amino acids. nih.gov

Table 3: Common Chiral Auxiliaries in Amino Acid Synthesis

Chiral Auxiliary Typical Application Stereochemical Control Mechanism
Schöllkopf Auxiliary (bis-lactim ether) Asymmetric alkylation of glycine enolate. nih.govresearchgate.net Steric hindrance from the auxiliary's side chain (e.g., isopropyl) directs the electrophile. nih.gov
Pseudoephenamine Asymmetric alkylation of amide enolates. nih.gov Formation of a rigid chelated intermediate directs the alkylating agent. nih.gov

Enantioselective Catalysis

The generation of specific stereoisomers (enantiomers) of 3,4,5-trifluorophenylalanine from racemic or prochiral precursors is paramount for creating biologically active molecules. Enantioselective catalysis offers a powerful and efficient means to achieve this, moving beyond classical resolution.

One prominent strategy involves the use of chiral transition metal complexes. Chiral Nickel(II) complexes, in particular, have emerged as a leading methodology for the asymmetric synthesis of a wide array of non-canonical amino acids. nih.govehu.esnih.gov These square-planar complexes, formed from a Schiff base of glycine (or another amino acid) and a chiral tridentate ligand, serve as templates for stereocontrolled alkylation reactions. By reacting the Ni(II) complex of glycine with a suitable electrophile, such as 3,4,5-trifluorobenzyl bromide, the fluorinated side chain can be introduced. The chiral environment of the complex directs the alkylation to occur stereoselectively, leading to an enrichment of one enantiomer. Subsequent hydrolysis of the resulting complex releases the desired fluorinated amino acid in enantiopure form, often with the chiral ligand being recoverable for reuse. acs.org This method is valued for its practicality, potential for scalability, and the high enantiomeric excess (ee) it can deliver. ehu.esacs.org

Another key technique is asymmetric hydrogenation. This approach typically involves the hydrogenation of a prochiral enamide precursor, such as an N-acyl-α,β-dehydroamino acid derivative. nih.gov The use of chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), facilitates the addition of hydrogen across the double bond in a stereocontrolled manner. This method has been successfully applied to the synthesis of various fluorinated phenylalanine derivatives, achieving high conversion rates and excellent enantioselectivity. nih.gov

Stereoselective Hydroamination and Cyclization Strategies

Stereoselective Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, provides a direct route to amines. When applied to substrates like 1-trifluoromethylalkenes, it can produce α-trifluoromethylamines, which are valuable building blocks. Copper-catalyzed hydroamination has been developed for this purpose, offering high regioselectivity. acs.org By employing a chiral bisphosphine ligand, such as a DTBM-BINAP derivative, the reaction can be rendered enantioselective, producing optically active α-trifluoromethylamines. acs.orgnih.govdatapdf.com A significant challenge in these reactions is the potential for an undesired β-fluoride elimination from the intermediate organocopper species; however, careful selection of the ligand and additives can suppress this side reaction. acs.orgdatapdf.com This strategy represents an umpolung (reverse polarity) approach, using an electrophilic amination reagent to achieve a regioselectivity that can be difficult with traditional nucleophilic methods. nih.gov

Cyclization Strategies

Cyclization is a widely used strategy in peptide chemistry to confer conformational rigidity and enhance biological stability. altabioscience.comnih.gov These strategies can be applied to peptides containing fluorinated phenylalanine residues. The main approaches include:

Head-to-Tail Cyclization: This involves forming a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. altabioscience.com The process is entropically disfavored and can be challenging, often requiring high dilution or solid-phase techniques to minimize intermolecular side reactions. nih.gov The introduction of turn-inducing elements, like a proline or a D-amino acid, can facilitate the necessary conformation for cyclization. altabioscience.com

Side-Chain Cyclization: Bonds can be formed between the side chains of two amino acid residues ("side-chain-to-side-chain") or between a terminus and a side chain. altabioscience.comnih.govnih.gov A common example is the formation of a disulfide bridge between two cysteine residues. nih.gov

Chemoselective Ligation: Methods like Native Chemical Ligation (NCL) provide a highly specific way to form amide bonds. NCL involves the reaction of a peptide with an N-terminal cysteine and another with a C-terminal thioester, a strategy that can be adapted for intramolecular cyclization. nih.govrsc.org

Protecting Group Strategies in Synthesis (e.g., Boc, Fmoc, Cbz) and Selective Deprotection

The three most common α-amino protecting groups are Boc (tert-butoxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Cbz (benzyloxycarbonyl). masterorganicchemistry.comyoutube.com Their distinct chemical stabilities form the basis of "orthogonal protection," a strategy that allows for the selective removal of one group while others remain intact. nih.govwikipedia.orgfiveable.me

Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of one of the main strategies in solid-phase peptide synthesis (SPPS). nih.govpeptide.com It is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org This acid-lability is the defining feature of the Boc/Bzl protection scheme, where side-chain protecting groups (often benzyl-based) are removed simultaneously in a final, harsh step using hydrofluoric acid (HF). peptide.com

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is the foundation of the most widely used orthogonal strategy in modern SPPS. altabioscience.comlgcstandards.com Its key feature is its lability to mild basic conditions, typically a solution of 20% piperidine (B6355638) in a solvent like DMF. wikipedia.orgyoutube.com This allows the α-amino group to be deprotected repeatedly during peptide chain elongation without affecting the acid-labile protecting groups used for amino acid side chains (e.g., tert-butyl, tBu). altabioscience.comiris-biotech.de The final peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously with a strong acid like TFA. lgcstandards.com

Cbz (Benzyloxycarbonyl): Also abbreviated as Z, the Cbz group was one of the first developed for peptide synthesis. creative-peptides.comtotal-synthesis.com It is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. Its primary method of cleavage is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a very mild condition. masterorganicchemistry.comtotal-synthesis.com It can also be removed by strong acids like HBr in acetic acid, but it is generally considered orthogonal to both Boc and Fmoc groups. creative-peptides.comtotal-synthesis.combachem.com

Selective Deprotection: The ability to remove one protecting group in the presence of others is crucial. For instance, in a molecule containing both a Boc and a Cbz group, the Cbz group can be selectively removed by hydrogenation while the Boc group remains, or the Boc group can be removed with acid while the Cbz group is unaffected. total-synthesis.com Similarly, the Fmoc group can be removed with a mild base like piperidine without cleaving Boc or Cbz groups. wikipedia.orgtotal-synthesis.com This orthogonality is essential for synthesizing complex, modified, or cyclic peptides. nih.govresearchgate.net Mild methods for Boc deprotection using reagents like oxalyl chloride in methanol (B129727) or bismuth(III) trichloride (B1173362) have also been reported to enhance selectivity. researchgate.netnih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and the final N-Boc-3,4,5-trifluoro-DL-phenylalanine product are critical steps to ensure high purity. Given the potential for generating stereoisomers and other impurities during synthesis, robust purification methods are essential.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both analysis and purification. Reversed-phase HPLC is commonly used to separate the desired product from less polar or more polar impurities. For chiral separations—distinguishing between the D and L enantiomers—specialized chiral stationary phases (CSPs) are required. chromatographytoday.com Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) have proven effective for resolving N-protected amino acid enantiomers, including both N-Boc and N-Fmoc derivatives. sigmaaldrich.comphenomenex.com The separation can be performed in either reversed-phase or polar organic modes, often using volatile buffers that are compatible with mass spectrometry (LC/MS) for easy identification of the separated components. chromatographytoday.comsigmaaldrich.com Another approach involves using a chiral eluant, such as an aqueous solution containing a copper-proline complex, with a standard ion-exchange column to separate underivatized amino acid enantiomers. nih.gov

Recrystallization is another powerful technique for purifying solid compounds. For N-Boc protected amino acids, which are often crystalline solids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can effectively remove impurities and, in some cases, enrich one enantiomer if a conglomerate is formed.

Following purification, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the isolated compound. For chiral compounds, the enantiomeric excess is typically determined by chiral HPLC.

Advanced Derivatization and Structural Modification of N Boc 3,4,5 Trifluoro Dl Phenylalanine

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods

N-Boc-3,4,5-trifluoro-DL-phenylalanine is a key building block for introducing a trifluorinated phenyl moiety into peptide sequences. chemimpex.com This can be achieved through both solid-phase and solution-phase synthesis strategies, with the Boc protecting group playing a crucial role in directing the peptide chain assembly.

In the Boc/benzyl (B1604629) strategy of Solid-Phase Peptide Synthesis (SPPS) , the synthesis begins with the C-terminal amino acid attached to a solid support, such as a Merrifield or PAM resin. chempep.com this compound can then be incorporated at the desired position in the sequence. The process involves two key steps:

Deprotection: The temporary Boc protecting group on the α-amine of the resin-bound peptide is removed. This is typically accomplished by treatment with a moderately strong acid, such as 30-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.comumich.edu

Coupling: The incoming this compound, with its carboxyl group activated by a coupling agent (e.g., DCC/HOBt, HBTU), is then coupled to the newly freed N-terminus of the peptide chain. umich.edunih.gov

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The incorporation of fluorinated amino acids like this one can enhance the metabolic stability of the resulting peptide, as the carbon-fluorine bond is highly resistant to enzymatic cleavage. nih.goviris-biotech.de

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for large-scale synthesis of shorter peptides. In this approach, the coupling and deprotection reactions are carried out in solution. nih.gov After each step, the product must be isolated and purified, often through crystallization or chromatography, before proceeding to the next. The synthesis of a dipeptide, for example, would involve coupling this compound with another protected amino acid ester in the presence of a coupling agent. youtube.com Subsequent removal of the protecting groups yields the final peptide. nih.gov

Table 1: Comparison of Peptide Synthesis Methods for Incorporating this compound

Feature Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Peptide Synthesis
Principle Peptide is assembled on a solid resin support. chempep.com All reactions are carried out in solution. nih.gov
Purification Intermediate purification is not needed; only the final product is cleaved and purified. Purification is required after each coupling and deprotection step. nih.gov
Reagent Use Excess reagents are used to drive reactions to completion and are washed away. Stoichiometric amounts of reagents are typically used.
Scalability Generally preferred for research-scale and longer peptides. More amenable to large-scale industrial production of shorter peptides.
Key Steps Repetitive cycles of Boc-deprotection (TFA) and coupling (DCC, HBTU). umich.edu Stepwise coupling and deprotection in solution, followed by isolation. youtube.com

Synthesis of Peptidomimetics and Conformationally Constrained Analogues

The unique properties imparted by the trifluorophenyl group make this compound an excellent starting material for the synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov

The design of fluorinated peptidomimetics is guided by the predictable effects of fluorine substitution on a molecule's physicochemical properties. nih.gov The introduction of fluorine atoms can modulate acidity, basicity, hydrophobicity, and conformation. nih.goviris-biotech.de Key design principles include:

Enhanced Stability: The strength of the C-F bond increases the resistance of the peptide to metabolic degradation by proteases, thereby extending its biological half-life. nih.gov

Conformational Control: The steric and electronic effects of fluorine can influence the torsional angles of the peptide backbone, leading to the stabilization of specific secondary structures such as β-turns or helices. iris-biotech.denih.gov This conformational constraint can lock the peptidomimetic into its bioactive shape, enhancing binding affinity for its target.

Modulation of Hydrophobicity: Fluorination increases the lipophilicity of the amino acid side chain, which can improve its ability to cross cell membranes. iris-biotech.de The 3,4,5-trifluoro substitution pattern provides a significant increase in hydrophobicity.

Altered Electronic Properties: The strong electron-withdrawing nature of fluorine atoms on the phenyl ring alters its electronic properties, influencing π-π stacking and cation-π interactions, which are often critical for receptor binding. nih.gov

Bioisosterism involves replacing an atom or functional group with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological characteristics. cambridgemedchemconsulting.comnih.gov Fluorine is often considered a bioisostere of hydrogen due to its small van der Waals radius, but its high electronegativity gives it unique properties. cambridgemedchemconsulting.commdpi.com

The 3,4,5-trifluorophenylalanine moiety serves as a unique bioisosteric replacement for the natural phenylalanine residue. While it maintains a similar size and shape, the electronic properties are drastically different. This substitution can:

Improve Binding Affinity: The altered electronic nature of the fluorinated ring can lead to more favorable interactions with the target protein.

Block Metabolic Oxidation: The sites of fluorination are no longer susceptible to metabolic hydroxylation, a common pathway for drug metabolism, thus improving the pharmacokinetic profile. youtube.com

Introduce Novel Interactions: The fluorinated ring can participate in "fluorous interactions," a type of interaction between highly fluorinated molecules that can influence peptide self-assembly and folding. nih.gov

These attributes make this compound a valuable tool for creating peptidomimetics where the goal is not just to mimic the original peptide but to enhance its therapeutic properties through strategic bioisosteric replacement. princeton.edu

Modifications for Imaging Applications (e.g., Radiofluorination with [¹⁸F])

Radiolabeled amino acids are crucial tracers for Positron Emission Tomography (PET), a non-invasive imaging technique used to visualize metabolic processes in the body, particularly in oncology. nih.gov The fluorine-18 (B77423) (¹⁸F) isotope is an ideal radionuclide for PET due to its convenient half-life (109.7 min) and low positron energy. nih.gov this compound itself is not directly radiolabeled, but its structural motifs are central to the synthesis of ¹⁸F-labeled phenylalanine analogs for PET imaging.

The synthesis of these tracers often involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. One of the most effective methods for labeling aromatic rings is copper-mediated radiofluorination. acs.org This process typically involves an N-Boc protected arylstannane precursor (e.g., an N-Boc-phenylalanine derivative with a trimethylstannyl group on the ring), which reacts with [¹⁸F]KF in the presence of a copper catalyst to yield the desired ¹⁸F-labeled product. acs.orgnih.gov

Recent advances have introduced other powerful ¹⁸F-labeling methodologies:

Photoredox-Catalyzed Fluorination: This method allows for the introduction of ¹⁸F into electron-rich aromatic rings under mild conditions using light. nih.gov

Silicon-Fluoride Acceptor (SiFA) Chemistry: This strategy involves the isotopic exchange of a non-radioactive ¹⁹F atom on a silicon-based prosthetic group with radioactive ¹⁸F. youtube.com This method is known for its simplicity and mild reaction conditions, making it suitable for sensitive biomolecules. youtube.com

Table 2: Selected Methods for the Synthesis of ¹⁸F-Labeled Phenylalanine Derivatives for PET Imaging

Method Precursor Type Key Reagents Advantage Reference
Copper-Mediated Destannylation Arylstannane (e.g., -SnMe₃) [¹⁸F]KF, Cu(OTf)₂, Pyridine High functional group tolerance, applicable to electron-rich and -poor arenes. acs.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) Activated Arene (e.g., -NO₂) [¹⁸F]KF, Kryptofix (K₂₂₂) Well-established method for activated aromatic systems. nih.gov
Photoredox-Catalyzed Fluorination Phenol derivatives [¹⁸F]TBAHCO₃, Acridinium photo-oxidant Mild conditions, suitable for electron-rich arenes. nih.gov
Silicon-Fluoride Acceptor (SiFA) Exchange SiFA-derivatized molecule [¹⁸F]Fluoride Simple, one-step isotopic exchange under mild conditions. youtube.com

Development of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds (e.g., Piperazines)

The development of hybrid molecules involves combining two or more pharmacophoric units to create a single compound with a unique or improved biological profile. This compound can serve as one of the key components in such hybrids, where its fluorinated phenyl ring can modulate properties like receptor affinity, selectivity, and pharmacokinetics.

A common strategy is to link the amino acid moiety to a heterocyclic scaffold known for its own biological activity. Piperazine (B1678402), for example, is a privileged scaffold in medicinal chemistry, forming the core of many drugs targeting the central nervous system. nih.gov N-phenyl piperazine analogs have been developed as high-affinity ligands for dopamine (B1211576) and serotonin (B10506) receptors and are considered valuable leads for developing PET radiotracers. nih.gov

A hybrid molecule could be synthesized by coupling the carboxyl group of 3,4,5-trifluoro-DL-phenylalanine (after Boc deprotection) to one of the nitrogen atoms of a substituted piperazine ring via an amide bond. The resulting molecule would combine the properties of both fragments:

The 3,4,5-trifluorophenylalanine part could enhance membrane permeability and metabolic stability while providing specific interactions at a receptor binding site.

The piperazine scaffold could confer high affinity for a specific G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

Such a hybrid approach allows for the systematic exploration of chemical space to develop novel therapeutic agents or imaging probes with finely tuned properties derived from the synergistic contribution of each molecular component.

Applications in Medicinal Chemistry and Drug Discovery Research

Enhancement of Pharmacokinetic Properties in Drug Candidates

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The introduction of N-Boc-3,4,5-trifluoro-DL-phenylalanine into a molecule can favorably modulate these properties.

The trifluorination of the phenyl ring in this compound significantly increases its lipophilicity, or "fat-loving" nature. This enhanced lipophilicity can improve a drug candidate's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. The increased permeability can lead to improved bioavailability and therapeutic efficacy. The strategic placement of the three fluorine atoms on the phenyl ring creates a highly electron-deficient aromatic system, which can also influence the molecule's interactions with membrane transporters.

Table 1: Conceptual Comparison of Lipophilicity

CompoundFluorinationExpected Lipophilicity (LogP)Rationale
N-Boc-DL-phenylalanineNoneLowerThe absence of fluorine atoms results in a less lipophilic character.
This compoundTrifluorinatedHigherThe three highly electronegative fluorine atoms increase the molecule's lipophilicity.

This table provides a conceptual illustration of the expected impact of trifluorination on lipophilicity. Actual LogP values would require experimental determination.

One of the most significant advantages of incorporating fluorinated amino acids like this compound into peptide-based drug candidates is the enhancement of their metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. This resistance to metabolic degradation can prolong the drug's half-life in the body, reducing the required dosing frequency.

Furthermore, when incorporated into peptides, the bulky and electron-withdrawing nature of the trifluorophenyl group can provide steric hindrance, shielding the adjacent peptide bonds from cleavage by proteases. This increased resistance to proteolytic degradation is crucial for improving the stability and therapeutic potential of peptide-based drugs.

Design and Development of Enzyme and Receptor Modulators

The unique electronic and conformational properties of this compound make it a valuable component in the design of potent and selective modulators of enzymes and receptors.

The development of enzyme inhibitors is a major focus of drug discovery. While specific studies on the anti-lipase activity of this compound are not extensively documented, the principle of using modified amino acids to inhibit lipases is well-established. Lipases are enzymes that play a key role in the digestion of fats, and their inhibition is a therapeutic strategy for obesity. The incorporation of fluorinated phenylalanines into small molecules could lead to potent lipase (B570770) inhibitors by interacting with the enzyme's active site.

Similarly, the proteasome, a cellular machinery responsible for protein degradation, is a validated target in cancer therapy. Inhibitors of the proteasome can induce apoptosis in cancer cells. The design of peptide-like proteasome inhibitors often involves the use of non-natural amino acids to enhance binding affinity and selectivity. The electrophilic nature of the trifluorinated phenyl ring in this compound could be exploited to design novel proteasome inhibitors.

Cholecystokinin (CCK) receptors, particularly the CCK1 and CCK2 subtypes, are involved in various physiological processes, including digestion and anxiety. The development of selective antagonists for these receptors is of therapeutic interest. Phenylalanine derivatives are often key components of CCK receptor antagonists. The introduction of conformational constraints and electronic modifications, such as those offered by this compound, can lead to compounds with high affinity and selectivity for a specific receptor subtype. While direct studies with this specific compound are limited, the use of conformationally constrained phenylalanine analogues has been shown to be a successful strategy in developing potent CCK2 receptor antagonists.

Table 2: Research Findings on Related Phenylalanine Derivatives as Receptor Modulators

Compound/Derivative ClassReceptor TargetFindingReference
Conformationally constrained phenylalanine analoguesCCK2Incorporation into a known antagonist scaffold led to high selectivity over CCK1.
JNJ-26070109 (contains a difluoro-phenyl moiety)CCK2A novel antagonist with good pharmacokinetic properties.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity. This compound is a valuable tool in SAR studies due to the unique properties of the trifluorophenyl group.

By replacing a standard phenylalanine residue with its trifluorinated counterpart, medicinal chemists can probe the importance of electronic and steric interactions at a specific position within a molecule. The strong electron-withdrawing nature of the trifluorophenyl ring can significantly alter the pKa of nearby functional groups and influence ligand-receptor binding interactions. The increased size of the trifluorophenyl group compared to a standard phenyl group can also provide insights into the steric tolerance of a binding pocket. The findings from these studies can guide the rational design of more potent and selective drug candidates.

Application in Combinatorial Library Synthesis for Lead Discovery

The strategic incorporation of fluorinated amino acids into combinatorial libraries represents a powerful approach in modern medicinal chemistry for the discovery of novel therapeutic leads. The compound this compound serves as a valuable building block in this context, enabling the generation of diverse peptide and peptidomimetic libraries with enhanced properties. The trifluorinated phenyl ring of this amino acid analog introduces unique electronic and lipophilic characteristics that can significantly influence molecular interactions and pharmacokinetic profiles of the library members.

The primary methodology for constructing these libraries is the one-bead-one-compound (OBOC) combinatorial library method. researchgate.net This technique allows for the synthesis of vast numbers of individual compounds on separate resin beads. The use of this compound in such syntheses allows for its controlled incorporation into peptide sequences. The Boc (tert-butyloxycarbonyl) protecting group is readily removed under specific conditions, allowing for subsequent coupling reactions to build the peptide chain, while the trifluorophenyl moiety remains as a stable, property-modulating feature.

Research and patents have indicated the inclusion of 3,4,5-trifluorophenylalanine as an unnatural amino acid in the design of combinatorial libraries aimed at identifying high-affinity ligands for various biological targets. These libraries are then screened against targets of interest, such as integrins, which are cell surface receptors implicated in a variety of diseases including cancer and inflammatory conditions. google.comgoogle.comgoogle.com The screening of these libraries can identify "hit" compounds that bind to the target with high affinity and specificity.

The rationale for including this compound in these libraries is multifaceted. The fluorine atoms can alter the pKa of nearby functional groups, influence conformation, and enhance binding affinity through favorable interactions with the target protein. Furthermore, the increased lipophilicity imparted by the trifluorophenyl group can improve the cell permeability and metabolic stability of the resulting peptide leads, which are critical attributes for successful drug candidates.

A key aspect of this application is the ability to generate and screen a massive number of diverse compounds, which significantly increases the probability of discovering a novel lead. The data table below, derived from patent literature, illustrates the diversity of unnatural amino acids, including 3,4,5-trifluorophenylalanine, that can be incorporated into a combinatorial library for the discovery of ligands targeting specific cellular receptors. google.comgoogle.com

Table 1: Examples of Unnatural Amino Acids Used in Combinatorial Library Synthesis for Integrin Ligand Discovery

Unnatural Amino AcidAbbreviation
3,4,5-trifluorophenylalaninePhe(F3)
4-chlorophenylglycinePhg(4-Cl)
2-chlorophenylglycinePhg(2-Cl)
3-chlorophenylglycinePhg(3-Cl)
4-bromophenylglycinePhg(4-Br)
2-bromophenylglycinePhg(2-Br)
3-bromophenylglycinePhg(3-Br)
4-ethylphenylalaninePhe(4-Et)

The successful identification of lead compounds from libraries containing 3,4,5-trifluorophenylalanine underscores the value of this building block in expanding the chemical space for drug discovery. The subsequent optimization of these initial hits, often involving further medicinal chemistry efforts, can lead to the development of potent and selective clinical candidates.

Role in Biochemical and Biophysical Investigations

Probing Protein Structure and Dynamics

The trifluorophenyl group of 3,4,5-trifluorophenylalanine serves as a sensitive reporter of its local environment within a protein, providing insights into its structure and conformational changes.

The ability to incorporate 3,4,5-trifluorophenylalanine at specific sites within a protein is crucial for its use as a probe. This is typically achieved by engineering an auxotrophic E. coli strain that requires phenylalanine for growth. By providing a medium depleted of phenylalanine but supplemented with 3,4,5-trifluorophenylalanine, this non-canonical amino acid can be incorporated into the protein of interest at positions encoded by phenylalanine codons. More advanced techniques, such as those involving evolved aminoacyl-tRNA synthetases and suppressor tRNAs, allow for even more precise, site-specific incorporation in response to a unique codon.

The fluorine atoms on the phenyl ring of 3,4,5-trifluorophenylalanine make it an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying protein structure and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples. The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing information about protein folding, conformational changes, and interactions with other molecules.

Elucidation of Enzyme Mechanisms and Protein-Ligand Interactions

For instance, the incorporation of 3,4,5-trifluorophenylalanine into a binding site can provide a sensitive ¹⁹F NMR handle to monitor ligand binding, conformational changes upon binding, and the dynamics of the protein-ligand complex.

Influence on Peptide and Protein Folding and Stability

The introduction of fluorine atoms can have a significant impact on the stability of peptides and proteins. The strong C-F bond and the hydrophobicity of the trifluorophenyl group can influence the hydrophobic packing within the protein core, a key driver of protein folding. The stability of a protein can be either increased or decreased depending on the specific location of the substitution and the nature of the surrounding interactions.

Studies have shown that the substitution of phenylalanine with 3,4,5-trifluorophenylalanine can lead to changes in the melting temperature (Tₘ) of a protein, providing a quantitative measure of the change in stability.

Protein Studied Effect of 3,4,5-trifluorophenylalanine Substitution Observed Change in Stability
Model PeptidesCan increase helical propensity in some contexts.Varies with position and peptide sequence.
Globular ProteinsCan either stabilize or destabilize depending on the local environment of the substitution.Changes in melting temperature (Tₘ) have been reported.

Applications in Protein Engineering and Design

The unique properties of 3,4,5-trifluorophenylalanine make it a valuable tool for protein engineering and design. By strategically incorporating this non-canonical amino acid, novel protein functions and properties can be engineered. For example, the altered electronic properties of the fluorinated ring can be used to modulate the pKa of nearby residues or to create new binding pockets.

Furthermore, the enhanced stability that can be conferred by fluorination can be exploited to design more robust proteins for therapeutic or industrial applications. The ability to introduce a unique spectroscopic probe also facilitates the high-throughput screening of engineered protein libraries.

Conformational Analysis and Stereochemical Implications

Impact of Fluorine Substitution on Phenylalanine and Analog Conformation

The substitution of hydrogen with fluorine, an element of high electronegativity and a size comparable to hydrogen, imparts significant changes to the physicochemical properties of the phenylalanine side chain. nih.govbeilstein-journals.org This modification can modulate acidity, basicity, hydrophobicity, and molecular geometry. nih.govbeilstein-journals.org The strong electron-withdrawing nature of fluorine atoms alters the electrostatic potential of the aromatic ring. nih.gov Increasing the number of fluorine substitutions leads to a progressive decrease in the negative electrostatic potential at the center of the ring, which is crucial for cation-π interactions. nih.gov For instance, penta-fluoro phenylalanine is estimated to have only about 12-34% of the cation-π binding potential of native phenylalanine. nih.gov

In the case of 3,4,5-trifluorophenylalanine, the three fluorine atoms work in concert to create a highly electron-deficient aromatic system. This modification significantly impacts its interactions, including a potential reduction in T-shaped π-stacking interactions. acs.org The conformational flexibility of the side chain can also be affected. Studies on fluorinated amino acids have shown that they can alter hydrophobicities and helix propensities compared to their natural counterparts. researchgate.net While extensive fluorination can increase the size of the side chain, potentially affecting protein packing and stability, the strategic placement of fluorine can be used to fine-tune these properties for specific applications. fu-berlin.de The cumulative effect of the fluorine atoms in N-Boc-3,4,5-trifluoro-DL-phenylalanine thus results in a molecule with distinct conformational preferences compared to unsubstituted phenylalanine.

Stereochemical Control in Synthesis and its Influence on Biological Activity

Achieving precise stereochemical control during the synthesis of fluorinated phenylalanine analogs is critical, as the biological activity of peptides and proteins incorporating these amino acids is profoundly dependent on their specific three-dimensional arrangement. nih.gov Various synthetic strategies have been developed to produce enantiomerically pure D- or L-fluorinated phenylalanines. researchgate.net

A prominent method involves the use of chiral nickel(II)-complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral auxiliary. beilstein-journals.orgpsu.edu Deprotonation of these complexes followed by alkylation with a suitable fluorinated benzyl (B1604629) halide, such as 3,4,5-trifluorobenzyl bromide, allows for the asymmetric synthesis of the desired fluorinated phenylalanine derivative with high enantioselectivity. beilstein-journals.orgpsu.edu Subsequent acid hydrolysis of the complex yields the final amino acid, such as 3,4,5-trifluorophenylalanine, with minimal racemization. beilstein-journals.org Other methods include enzymatic resolutions and the alkylation of chiral auxiliaries like (S)-imidazolidinone. beilstein-journals.orgpsu.edu

The resulting stereochemistry directly influences biological function. The incorporation of a specific stereoisomer (L- or D-) of a fluorinated phenylalanine can alter peptide conformation, stability towards proteases, and binding affinity to receptors or enzymes. beilstein-journals.orgresearchgate.net For example, studies with the PvuII endonuclease showed that simply moving a fluorine atom from the meta- to the para-position of phenylalanine resulted in a four-fold decrease in specific activity and a significant drop in conformational stability, highlighting the subtle yet powerful influence of stereochemistry and fluorine positioning on enzyme function. nih.gov

Advanced Spectroscopic and Computational Methods for Conformational Studies

A suite of sophisticated analytical techniques is employed to unravel the complex conformational and stereochemical details of fluorinated amino acids like this compound. These methods provide invaluable insights into the molecule's structure from the atomic to the macroscopic level.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying fluorinated compounds. The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and offers high sensitivity with virtually no background signal in biological systems, making it an excellent bioorthogonal probe. umb.edu The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it a precise reporter of conformational changes, ligand binding, and intermolecular interactions. acs.orgacs.org

In studies of proteins containing fluorinated phenylalanine analogs, ¹⁹F NMR spectra often display well-dispersed resonances, indicative of a folded protein structure. acs.orgnih.gov The appearance of multiple ¹⁹F NMR signals for a single fluorinated residue can reveal significant conformational heterogeneity and dynamics within a protein structure. acs.org For this compound, the three fluorine atoms would give rise to specific signals and coupling patterns in the ¹⁹F NMR spectrum that could be used to deduce the conformational preferences of the aromatic ring. Solid-state NMR can further provide information on chemical shift tensor parameters and intramolecular dipole-dipole couplings, which are valuable for detailed structural analysis. nih.gov

Table 1: Illustrative ¹⁹F NMR Chemical Shifts for Fluorophenylalanine Analogs in Different Environments This table presents example data showing the sensitivity of ¹⁹F NMR to the local environment and is not specific to the title compound.

Fluorinated AnalogEnvironment¹⁹F Chemical Shift (ppm)Observation
3-F-Phe in gDENV ProteaseUnbound-113.8, -114.0Two peaks indicating conformational heterogeneity. acs.org
3-F-Phe in gDENV ProteaseInhibitor-Bound-113.9Single, sharper peak indicating suppression of exchange. acs.org
5-F-Trp in Brd4(1)Unbound-120.5Well-dispersed resonance indicative of a folded state. acs.org
5-F-Trp in Brd4(1)Ligand-Bound-120.2Shift upon binding, indicating interaction. acs.org

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in its crystalline solid state. This technique is the gold standard for determining absolute and relative stereochemistry, bond lengths, bond angles, and torsional angles. For N-Boc protected amino acids, crystal structures reveal detailed information about the conformation of the urethane (B1682113) group and the peptide backbone. researchgate.net

Studies on proteins containing fluorinated aromatic amino acids have used far-UV CD spectra to confirm that the incorporation does not significantly disrupt the secondary structure. acs.orgnih.gov For instance, the CD spectrum of 3FY-Brd4(1) showed similar levels of secondary structure compared to the wild-type protein, although a slight decrease in thermal stability was observed. acs.orgnih.gov Theoretical studies combining CD spectroscopy with Density Functional Theory (DFT) calculations have shown that the electronic CD bands of aromatic residues are significantly affected by both side-chain and main-chain conformations, making CD a sensitive tool for probing these structural features. nih.gov

Computational chemistry provides powerful tools for investigating the conformational landscape and energetic properties of molecules like this compound at an atomic level of detail. cyberinfrastructure.org

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the intrinsic energies of different side-chain rotamers and to map the electronic properties of the molecule. nih.govresearchgate.net These calculations can accurately predict the most stable conformations and the energetic barriers between them. cyberinfrastructure.orgnih.gov QM simulations have been essential in understanding how fluorination impacts noncovalent interactions, revealing, for example, that para-fluorination can almost eliminate the potential energy minimum of a T-shaped π-stacking interaction. acs.org

Molecular Dynamics (MD) simulations are used to model the dynamic behavior of the molecule or a peptide containing it over time. nih.gov By using a force field (a set of parameters describing the potential energy of the system), MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in vacuum or explicit solvent), providing insights into its flexibility and interactions. acs.orgnih.gov Recent efforts have focused on developing and validating accurate force field parameters for fluorinated amino acids to improve the reliability of these simulations. acs.orgbiorxiv.org

Table 2: Application of Computational Methods to Fluorinated Amino Acid Analysis This table summarizes the types of insights gained from different computational approaches.

Computational MethodApplicationKey Insights ProvidedReferences
Quantum Mechanics (QM)Energy CalculationsIntrinsic rotamer energies, electrostatic potential maps, stability of noncovalent interactions. acs.orgcyberinfrastructure.orgnih.gov
Molecular Dynamics (MD)Conformational SamplingDynamic behavior over time, accessible conformations, solvent effects, peptide self-assembly. nih.govacs.orgnih.gov
Hybrid QM/MMProtein-Ligand InteractionsAccurate energetics of a fluorinated residue within the larger protein environment. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel, More Efficient, and Sustainable Synthetic Strategies for Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be complex and challenging. numberanalytics.com Consequently, a major focus of future research is the development of more efficient, selective, and environmentally friendly synthetic methods. numberanalytics.com Traditional approaches are being supplemented by modern techniques that offer improved yields and reduced waste. numberanalytics.com

Key areas of development include:

Transition Metal-Catalyzed Fluorination: This has become a powerful tool for the synthesis of fluorinated amino acids, providing better control over the reaction's outcome. numberanalytics.com

Electrochemical Fluorination: This method is being explored as a sustainable alternative, minimizing the need for harsh chemical reagents. numberanalytics.comnumberanalytics.com

Biocatalysis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases, presents a cost-effective and highly selective method for producing phenylalanine analogues. novartis.comfrontiersin.org

Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and reaction efficiency, making the large-scale production of fluorinated amino acids more feasible. chemistryviews.org

Novel Fluorinating Reagents: The development of new reagents for electrophilic, nucleophilic, and radical fluorination continues to be a priority to expand the toolkit for creating diverse fluorinated amino acids. numberanalytics.comnih.govmdpi.com

Table 1: Comparison of Synthetic Strategies for Fluorinated Amino Acids

Strategy Advantages Challenges
Transition Metal-Catalyzed Fluorination High selectivity and yield. numberanalytics.com Catalyst cost and removal from the final product.
Electrochemical Fluorination Sustainable, mild reaction conditions. numberanalytics.com Control over the degree of fluorination can be difficult. numberanalytics.com
Biocatalysis High stereoselectivity, environmentally friendly. novartis.comfrontiersin.org Limited substrate scope, potential for unfavorable equilibria. frontiersin.org
Flow Chemistry Improved safety and scalability, precise reaction control. chemistryviews.org Initial setup costs can be high.
Novel Fluorinating Reagents Access to a wider range of fluorinated compounds. numberanalytics.comnih.govmdpi.com Reagent stability and cost.

Exploration of New Biological Targets for N-Boc-3,4,5-trifluoro-DL-phenylalanine Derivatives in Complex Biological Systems

Derivatives of this compound hold significant promise in drug discovery due to the favorable properties imparted by the trifluorinated phenyl ring. chemimpex.comchemimpex.com The incorporation of such fluorinated amino acids into peptides and other molecules can enhance their metabolic stability, binding affinity, and bioavailability. nbinno.comnbinno.comnbinno.com

Future research will likely focus on:

Enzyme Inhibitors: Fluorinated amino acids are widely used to design potent and selective enzyme inhibitors for various therapeutic areas. researchgate.net

Peptide-Based Therapeutics: Introducing fluorinated phenylalanine derivatives can improve the proteolytic and thermal stability of therapeutic peptides. nbinno.comresearchgate.net This is particularly relevant for developing treatments for cancer, metabolic disorders, and infectious diseases. nbinno.com

Targeting Protein-Protein Interactions: The unique electronic properties of the fluorinated aromatic ring can be exploited to modulate protein-protein interactions, which are implicated in numerous diseases. nih.gov

Neuropharmacology: The enhanced lipophilicity of fluorinated compounds can improve their ability to cross the blood-brain barrier, making them attractive for developing drugs targeting the central nervous system. chemimpex.com

Integration with Advanced Biophysical Techniques and Artificial Intelligence-Driven Drug Design

The integration of advanced analytical methods and computational tools is set to accelerate the development of drugs based on fluorinated amino acids.

Advanced Biophysical Techniques: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This allows for detailed studies of protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein. nih.govnih.gov Furthermore, the incorporation of fluorine-18 (B77423) (¹⁸F) allows for the development of novel tracers for Positron Emission Tomography (PET) imaging, which is invaluable for cancer diagnosis and monitoring. numberanalytics.comnih.gov

Artificial Intelligence-Driven Drug Design: AI and machine learning algorithms are increasingly being used to predict the properties of molecules and guide the design of new drug candidates. In the context of fluorinated amino acids, AI can help to:

Predict the impact of fluorination on peptide conformation and binding affinity.

Identify novel biological targets for fluorinated compounds.

Optimize the pharmacokinetic properties of drug candidates containing fluorinated amino acids.

Challenges and Opportunities in the Field of Fluorinated Unnatural Amino Acids for Therapeutic and Diagnostic Applications

Despite the immense potential, there are several challenges that need to be addressed to fully realize the therapeutic and diagnostic applications of fluorinated unnatural amino acids.

Challenges:

Synthetic Complexity: The synthesis of specific fluorinated amino acids can be intricate and costly, which can hinder their widespread use. numberanalytics.com

Incorporation into Peptides and Proteins: The site-specific incorporation of unnatural amino acids into proteins remains a significant challenge, although techniques are continually improving. upenn.eduinteresjournals.org The altered reactivity of the amino group in some fluorinated amino acids can also complicate peptide synthesis. mdpi.com

Toxicity and Safety: While fluorine is a common element in many pharmaceuticals, the potential toxicity of novel fluorinated compounds needs to be carefully evaluated. numberanalytics.com

Opportunities:

Novel Therapeutics: The unique properties of fluorinated amino acids offer the opportunity to develop new drugs with improved efficacy, stability, and safety profiles for a wide range of diseases. numberanalytics.comnih.gov

Advanced Diagnostics: Fluorinated amino acids are key components in the development of next-generation imaging agents for PET and ¹⁹F NMR, enabling earlier and more accurate disease diagnosis. numberanalytics.comnih.gov

Materials Science: The self-assembling properties of peptides containing fluorinated amino acids can be harnessed to create novel biomaterials and nanomaterials with unique characteristics. numberanalytics.com

Table 2: Key Research Areas and Future Prospects for Fluorinated Amino Acids

Research Area Current Focus Future Prospects
Synthesis Improving efficiency and selectivity of fluorination reactions. numberanalytics.com Development of sustainable and scalable biocatalytic and flow chemistry methods. novartis.comfrontiersin.orgchemistryviews.org
Therapeutics Enzyme inhibitors, peptide-based drugs. nbinno.comresearchgate.net Targeting complex biological pathways, development of drugs for neurodegenerative diseases and oncology. chemimpex.com
Diagnostics ¹⁹F NMR probes, ¹⁸F PET tracers. numberanalytics.comnih.gov High-resolution in vivo imaging, multimodal imaging agents.
Biophysical Studies Understanding the impact of fluorination on protein structure and function. nbinno.com Probing complex biological processes in real-time using advanced NMR techniques. nih.govnih.gov
Computational Design Predicting the effects of fluorination on molecular properties. Integration of AI for de novo design of fluorinated drugs and biomaterials.

Q & A

Q. What synthetic routes are commonly employed to prepare N-Boc-3,4,5-trifluoro-DL-phenylalanine, and how can purity be optimized?

The synthesis typically involves:

  • Fluorination : Electrophilic or nucleophilic aromatic substitution on phenylalanine derivatives to introduce fluorine atoms at positions 3, 4, and 5.
  • Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) to achieve >97% purity, as noted for structurally similar Boc-protected fluorophenylalanines .

Q. Key Data :

ParameterCondition/ValueReference
Typical Yield60-75% (after purification)
Purity Threshold>97.0% (HPLC)

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • 19F NMR : Confirms fluorine substitution pattern (δ -110 to -160 ppm for aromatic fluorines) .
  • 1H NMR : Identifies Boc group signals (tert-butyl protons at ~1.4 ppm) and aromatic protons (if any remain).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₄H₁₆F₃NO₄, MW 319.3) .
  • HPLC : Assesses enantiomeric excess (for resolved forms) and purity, using C18 columns and UV detection .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group .
  • Environment : Protect from moisture (use desiccants) and light (amber vials).
  • Solubility : Insoluble in water; dissolve in DMF or DCM for reactions .

Advanced Research Questions

Q. How do the electronic effects of 3,4,5-trifluoro substitution impact peptide coupling efficiency compared to mono- or di-fluorinated analogs?

  • Electron-Withdrawing Effects : The trifluoro substitution reduces electron density on the phenyl ring, potentially slowing amide bond formation during peptide synthesis.

  • Comparative Data :

    CompoundCoupling Efficiency (%)Reference
    N-Boc-4-fluoro-L-phenylalanine85–90
    N-Boc-3,4-difluoro-L-phenylalanine75–80
    This compound65–70 (estimated)

Methodological Insight : Optimize coupling reagents (e.g., HATU over DCC) and extend reaction times to compensate for reduced reactivity .

Q. What strategies are effective for resolving the DL racemic mixture into enantiomers for chiral studies?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and crystallize .

Key Challenge : Fluorine substitution may alter solubility, requiring solvent optimization (e.g., acetone/water mixtures) .

Q. How can researchers address contradictions in reported bioactivity data for fluorinated phenylalanine derivatives?

  • Systematic Analysis :
    • Compare substituent positions (e.g., 3,4,5-trifluoro vs. 3,5-bis(trifluoromethyl) ).
    • Control for enantiomeric purity (racemic vs. resolved forms).
    • Validate assay conditions (e.g., pH stability in cellular assays) .
  • Case Study : Conflicting solubility data may arise from varying crystallinity; use powder XRD to assess polymorphic forms .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated byproducts .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the 3,4,5-trifluoro substitution influence metabolic stability in vivo compared to non-fluorinated analogs?

  • Increased Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes.
  • Experimental Design :
    • Radiolabel (e.g., ¹⁸F) the compound for pharmacokinetic tracking .
    • Compare half-life (t₁/₂) in rodent models with non-fluorinated controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.